molecular formula C7H12O2 B7901807 2-Hydroxycycloheptan-1-one

2-Hydroxycycloheptan-1-one

Cat. No.: B7901807
M. Wt: 128.17 g/mol
InChI Key: DGRJRBMLOFYFFO-UHFFFAOYSA-N
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Description

2-Hydroxycycloheptan-1-one is a cyclic β-hydroxy ketone with the molecular formula C7H12O2. It is a seven-membered ring compound with a hydroxyl group (-OH) attached to the second carbon and a ketone group (C=O) on the first carbon.

Scientific Research Applications

2-Hydroxycycloheptan-1-one has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycycloheptan-1-one can be synthesized through several methods. One common approach involves the hydroxylation of cycloheptanone using oxidizing agents. For example, the reaction of cycloheptanone with hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and efficient processes. One such method includes the catalytic hydrogenation of cycloheptanone followed by selective oxidation to introduce the hydroxyl group at the desired position .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxycycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Hydroxycycloheptan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes or alter the conformation of receptors, leading to changes in biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxycycloheptan-1-one is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered counterparts. This uniqueness makes it valuable in the synthesis of specific organic compounds and in studying ring strain and reactivity .

Properties

IUPAC Name

2-hydroxycycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7(6)9/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRJRBMLOFYFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(=O)CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxycycloheptan-1-one
Reactant of Route 2
2-Hydroxycycloheptan-1-one
Reactant of Route 3
2-Hydroxycycloheptan-1-one
Reactant of Route 4
2-Hydroxycycloheptan-1-one
Reactant of Route 5
2-Hydroxycycloheptan-1-one
Reactant of Route 6
2-Hydroxycycloheptan-1-one

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